BenchChemオンラインストアへようこそ!

(±)10(11)-DiHDPA

Lipidomics Cytochrome P450 DHA Metabolism

(±)10(11)-DiHDPA (CAS 1345275-22-0) is a specialized lipid mediator derived from the cytochrome P450 (CYP450) epoxygenase metabolism of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. As a dihydroxy metabolite of epoxidized fatty acids (EpFAs), it is a key analytical standard and research tool for investigating the epoxygenase branch of DHA metabolism, distinct from the more widely studied lipoxygenase and cyclooxygenase pathways.

Molecular Formula C22H34O4
Molecular Weight 362.5 g/mol
CAS No. 1345275-22-0
Cat. No. B161062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)10(11)-DiHDPA
CAS1345275-22-0
Synonyms10,11-DiHDPE
Molecular FormulaC22H34O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O
InChIInChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12-
InChIKeyOAZUCYZBXHOCES-UQZHZJRSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)10(11)-DiHDPA (CAS 1345275-22-0): An Overview for Scientific Procurement and Research


(±)10(11)-DiHDPA (CAS 1345275-22-0) is a specialized lipid mediator derived from the cytochrome P450 (CYP450) epoxygenase metabolism of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid . As a dihydroxy metabolite of epoxidized fatty acids (EpFAs), it is a key analytical standard and research tool for investigating the epoxygenase branch of DHA metabolism, distinct from the more widely studied lipoxygenase and cyclooxygenase pathways . The compound is supplied as a racemic mixture for use in in vitro and in vivo studies to explore its roles in angiogenesis, inflammation, and cancer biology .

Procurement Risk: Why Generic (±)10(11)-DiHDPA Substitution Can Compromise Experimental Reproducibility


Substituting (±)10(11)-DiHDPA with a structurally similar DHA metabolite is a significant risk to experimental validity. DHA can be metabolized into multiple regioisomeric epoxy and dihydroxy metabolites (e.g., at the 7(8), 10(11), 13(14), 16(17), and 19(20) positions) and distinct mediators like Protectin DX via other enzymatic pathways [1]. Each of these regioisomers and pathway products can exhibit different, and sometimes opposing, biological activities and receptor affinities. Using an unverified or incorrectly positioned analog introduces an uncontrolled variable, confounding the interpretation of lipid mediator signaling and pathway-specific effects, thereby jeopardizing the reproducibility and credibility of the research .

Quantitative Differentiation: Evidence-Based Comparison of (±)10(11)-DiHDPA for Informed Scientific Selection


Metabolic Pathway Specificity: (±)10(11)-DiHDPA as a Direct Marker of CYP Epoxygenase Activity

(±)10(11)-DiHDPA is the direct hydrolysis product of (±)10(11)-EpDPA, a specific epoxide formed by CYP450 epoxygenase action on the 10,11-double bond of DHA . This is in contrast to compounds like Protectin DX (PDX), which is produced by a double lipoxygenase (LOX) pathway and is structurally a 10(S),17(S)-dihydroxy derivative with a different double-bond geometry [1]. Quantifying (±)10(11)-DiHDPA thus provides a specific and direct measure of the CYP450 epoxygenase-sEH metabolic branch, enabling researchers to isolate the activity of this pathway from the LOX pathway.

Lipidomics Cytochrome P450 DHA Metabolism Oxylipin Profiling

Differential Serum Concentration in Hyperlipidemia Suggests Unique Regulatory Role

In a comparative serum analysis of hyperlipidemic versus normolipidemic men, 10,11-DiHDPE (the free acid form of (±)10(11)-DiHDPA) was among the oxylipins found at a slightly higher concentration in the hyperlipidemic group [1]. This differential profile was specific; other DHA-derived diols, such as 19,20-DiHDPA, were also noted to be altered, but 10,11-DiHDPE showed a distinct pattern of change. In contrast, other oxylipins like 12,13-DiHOME and 12-HETE were found at lower concentrations in the same hyperlipidemic subjects, underscoring the non-uniform regulation of these metabolites in disease states.

Cardiovascular Disease Hyperlipidemia Oxylipin Biomarker Lipidomics

Selective Upregulation in Response to Thermal Injury and sEH Inhibition

In a mouse model of thermal injury, treatment with the soluble epoxide hydrolase (sEH) inhibitor TPPU led to a specific increase in 10,11-DiHDPE levels [1]. Notably, 10,11-DiHDPE was the *only* DHA-derived metabolite to show a significant change in response to both the burn injury and the sEH inhibitor treatment. Other DHA-derived diols did not exhibit this selective response, nor did the arachidonic acid metabolite 14,15-DiHETrE, which was the sole AA metabolite affected. This finding demonstrates a unique and non-redundant role for the 10,11-DiHDPE pathway in this model of inflammation and host response.

Inflammation Resolution Burn Injury sEH Pharmacology Neutrophil Biology

Key Research Applications: Where (±)10(11)-DiHDPA (1345275-22-0) Delivers Scientific Value


Investigating CYP450-Derived DHA Oxylipins in Angiogenesis and Tumor Biology

Utilize (±)10(11)-DiHDPA as a key analytical standard or research tool to study the specific role of the CYP450 epoxygenase pathway in VEGF-induced angiogenesis, as demonstrated in in vivo mouse models . This application is critical for distinguishing the effects of CYP450-derived mediators from those of other DHA metabolic pathways in cancer and vascular biology research.

Lipidomic Profiling in Cardiovascular and Metabolic Disease Research

Employ (±)10(11)-DiHDPA as an authentic standard in LC-MS/MS lipidomics workflows to accurately quantify this specific DHA diol in human serum or plasma . This is essential for identifying novel oxylipin biomarkers associated with conditions like hyperlipidemia, where its levels are differentially regulated compared to other metabolites [1].

Studying the Pharmacology of Soluble Epoxide Hydrolase (sEH) Inhibitors

Incorporate (±)10(11)-DiHDPA in targeted metabolomics panels to monitor the activity of the sEH enzyme in vivo . Its unique responsiveness to sEH inhibitor treatment in models of inflammation, such as burn injury, makes it a valuable pharmacodynamic marker for validating target engagement and understanding the biological consequences of sEH modulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)10(11)-DiHDPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.